Lipophilicity Reduction vs. 5-Bromo Analog
The target compound exhibits an XLogP3 of 0.4 [1], whereas the direct 5-bromo analog (5-bromo-2-methylpyrimidine-4-carboxylic acid) shows a LogP of 1.29 . The 5-methoxy substitution thus reduces lipophilicity by approximately 0.89 log units, placing the compound closer to the optimal range for oral bioavailability (LogP 0–3) and reducing the likelihood of nonspecific hydrophobic interactions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 (PubChem, computed) |
| Comparator Or Baseline | 5-Bromo-2-methylpyrimidine-4-carboxylic acid (CAS 100707-39-9): LogP = 1.29 (Chembase, computed) |
| Quantified Difference | Δ LogP = -0.89 (target lower) |
| Conditions | Computed values from PubChem XLogP3 and ACD/LogP algorithms; not measured experimentally under identical conditions. |
Why This Matters
The lower lipophilicity of the 5-methoxy compound predicts superior aqueous solubility and reduced off-target binding compared to the 5-bromo variant, important for medicinal chemistry lead optimization.
- [1] PubChem. (2025). CID 10909945, XLogP3 = 0.4. View Source
